molecular formula C12H11FN2 B12213255 3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B12213255
M. Wt: 202.23 g/mol
InChI Key: TWOQGVJEOKQKQZ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining an imidazole ring with a pyrrole ring. The presence of a fluorophenyl group adds to its chemical diversity and potential biological activity. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable amine and a cyclizing agent such as ammonium acetate . The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of isocyanide reagents for the synthesis of imidazole derivatives . These methods are designed to be efficient and yield high-purity products suitable for further applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Mechanism of Action

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C12H11FN2/c13-10-5-3-9(4-6-10)11-8-14-12-2-1-7-15(11)12/h3-6,8H,1-2,7H2

InChI Key

TWOQGVJEOKQKQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)F

Origin of Product

United States

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